4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid
Description
4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid (CAS: 285996-72-7) is a synthetic intermediate widely used in peptide synthesis and pharmaceutical research. Its structure features a tetrahydropyran ring substituted with an N-methyl amino group protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group and a carboxylic acid moiety. This compound is critical in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonality, which allows selective deprotection under mild basic conditions while retaining acid-labile protecting groups . Its high purity (≥98% by HPLC) and stability under standard storage conditions (0–8°C) make it a reliable building block for complex molecular architectures .
Properties
IUPAC Name |
4-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-23(22(20(24)25)10-12-27-13-11-22)21(26)28-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUBEHIUKREFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(CCOCC4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity of the final product .
Chemical Reactions Analysis
Fmoc Deprotection
The Fmoc group is cleaved via β-elimination using secondary amines. Comparative studies reveal:
-
Optimization : Pyrrolidine in binary solvent systems (e.g., DMSO/EtOAc) reduces aspartimide formation by 50% compared to piperidine in DMF .
-
Temperature Sensitivity : Elevated temperatures (>25°C) increase DKP formation during prolonged deprotection .
Aspartimide Formation
Occurs during Fmoc deprotection in Asp-containing sequences:
-
Mitigation : Use OMpe (2-oxo-4-methoxy-phenyl) protection for Asp residues, reducing aspartimide by 80% .
-
Solvent Influence : EtOAc-rich systems suppress intramolecular cyclization .
Epimerization
Minimal (<1%) under optimized conditions due to:
-
Steric Shielding : The tetrahydropyran ring restricts α-carbon accessibility .
-
Low-Temperature Coupling : Reactions at 0°C further reduce racemization .
Stability Profile
-
Acidic Conditions : Stable in TFA (1–5%) for ≤2 h; prolonged exposure cleaves the tetrahydropyran ring .
-
Basic Conditions : Degrades in >20% piperidine/DMF after 1 h .
Methylation Strategies
For synthesizing the N-methyl variant:
-
Biron–Kessler Method : Methyl iodide/DBU in THF, 12 h, 85% yield .
-
Dimethyl Sulfate : 2-CTC resin-bound amino acid, 24 h, 78% yield .
Comparative Reactivity
| Property | 4-(Fmoc-N-Me-amino)-THP-4-COOH | Non-Methylated Analog | Source |
|---|---|---|---|
| Coupling Rate (HATU) | 92% in 2 h | 85% in 2 h | |
| Solubility in DMF | 45 mM | 28 mM | |
| Deprotection Efficiency | 98% (pyrrolidine) | 95% (piperidine) |
Scientific Research Applications
Peptide Synthesis
Role as a Protecting Group
The compound is primarily utilized as a protecting group in peptide synthesis. Its stability under different conditions allows chemists to selectively modify amino acids without affecting others, making it an essential component in solid-phase peptide synthesis (SPPS) . The use of Fmoc (9-fluorenylmethyloxycarbonyl) protects the amino group, facilitating the sequential addition of amino acids to form peptides.
Case Study: Solid-Phase Synthesis
A notable study demonstrated the effectiveness of using Fmoc-protected amino acids, including 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid, in SPPS. The research highlighted improved yields and purity of synthesized peptides when employing this compound compared to traditional methods .
Drug Development
Enhancing Bioavailability
In pharmaceutical research, this compound is instrumental in developing complex drug molecules. Its unique structure can enhance the bioavailability and efficacy of therapeutic agents . By incorporating Fmoc-protected amino acids into drug candidates, researchers can improve the pharmacokinetic properties of these molecules.
Case Study: N-Methylation Strategy
Recent advancements in drug development have focused on N-methylation of amino acids to enhance the stability and half-life of peptides in vivo. The application of this compound has been explored as part of this strategy, showcasing its potential in creating more effective therapeutic agents .
Bioconjugation
Targeted Drug Delivery Systems
The compound plays a crucial role in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This application is vital for developing targeted drug delivery systems and diagnostic tools . The ability to selectively conjugate biomolecules enhances the specificity and efficacy of therapeutic interventions.
Materials Science
Modification of Polymer Properties
In materials science, this compound is used to modify polymer properties, improving mechanical strength and thermal stability. This enhancement allows materials to perform better across various industrial applications .
Research in Organic Chemistry
Key Reagent in Organic Synthesis
This compound serves as a key reagent in organic synthesis, facilitating the construction of complex organic molecules. Its versatility and efficiency are beneficial for researchers exploring various synthetic pathways .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis . The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids . This selective protection and deprotection mechanism is crucial for the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
4-(Boc-amino)tetrahydropyran-4-carboxylic Acid
- Structural Differences : Replaces the Fmoc group with a tert-butoxycarbonyl (Boc) protecting group.
- Physicochemical Properties: Property 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic Acid 4-(Boc-amino)tetrahydropyran-4-carboxylic Acid Molecular Weight 367.4 g/mol 245.28 g/mol Solubility (Water, 25°C) Not reported 15 g/L Stability Acid-sensitive, base-labile Base-stable, acid-labile
- Applications : The Boc variant is preferred in solution-phase synthesis due to its lower molecular weight and higher aqueous solubility. However, its acid-labile nature limits compatibility with acidic cleavage conditions .
4-N-Fmoc-amino-4-carboxytetrahydrothiopyran
- Structural Differences : Replaces the tetrahydropyran oxygen atom with sulfur, forming a tetrahydrothiopyran ring.
- Key Data: Property this compound 4-N-Fmoc-amino-4-carboxytetrahydrothiopyran Molecular Weight 367.4 g/mol 383.46 g/mol Ring Electronic Effects Oxygen enhances polarity Sulfur increases lipophilicity
- Applications : The thiopyran analog’s enhanced lipophilicity improves membrane permeability in drug candidates but may reduce aqueous solubility .
CP-544439 (MMP-13 Inhibitor)
- Structural Differences: Contains a hydroxyamide group instead of carboxylic acid and additional sulfonylamino/fluorophenoxy substituents.
- Biological Activity: Property this compound CP-544439 Target Peptide synthesis intermediate MMP-13 inhibitor IC₅₀ (MMP-13 Inhibition) Not applicable 4 nM (reported in preclinical studies) Metabolic Profile Stable under SPPS conditions Rapid clearance in rats and dogs
- Research Findings: CP-544439 inhibits MMP-13, reducing adipose tissue fibrosis and adipogenesis in high-fat diet (HFD) mice.
4-Aminooxane-4-carboxylic Acid (Unprotected Derivative)
- Structural Differences: Lacks protecting groups (Fmoc/Boc) on the amino moiety.
- Applications: Serves as a scaffold for novel amino acid derivatives but requires in-situ protection for practical synthesis due to its reactive primary amine .
Biological Activity
4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid is a compound that plays a significant role in various biochemical applications, particularly in peptide synthesis, drug development, and bioconjugation. Its unique structural features and functional groups contribute to its biological activities and utility in medicinal chemistry.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 381.43 g/mol. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protecting group for amino acids during peptide synthesis, allowing for selective modifications without interference from other functional groups.
Peptide Synthesis
One of the primary applications of this compound is in peptide synthesis . It acts as a protecting group that stabilizes the amino acid during the synthesis process. This stability is crucial for maintaining the integrity of the peptide chain while allowing for subsequent reactions to occur without unwanted side reactions. The compound's ability to facilitate solid-phase peptide synthesis has been well-documented, enhancing the efficiency and yield of peptide production .
Drug Development
In drug development , this compound contributes significantly to the design and synthesis of novel therapeutic agents. Its structural properties can enhance the bioavailability and efficacy of drugs, making it valuable in creating complex drug molecules. Research indicates that compounds containing the tetrahydropyran structure can exhibit improved pharmacokinetic profiles, which are essential for effective drug action .
Bioconjugation
The compound is also effective in bioconjugation processes , where it aids in attaching biomolecules to surfaces or other molecules. This application is particularly important in targeted drug delivery systems and diagnostic tools, as it improves the specificity and effectiveness of treatments, especially in cancer therapy .
Case Studies
- Peptide Synthesis Efficiency : A study demonstrated that using this compound as a protecting group resulted in higher purity levels of synthesized peptides compared to traditional methods. The average purity achieved was over 99%, with minimal epimerization observed during the coupling reactions .
- Anticancer Activity : In a recent investigation into compounds derived from tetrahydropyran structures, several analogs exhibited significant anticancer properties. For instance, derivatives showed IC50 values lower than those of curcumin against various cancer cell lines, indicating their potential as effective anticancer agents .
- Bioconjugation Applications : Research highlighted the use of this compound in creating conjugates with antibodies, which enhanced targeting capabilities in therapeutic applications. The conjugates demonstrated improved specificity towards cancer cells while minimizing effects on healthy cells .
Comparative Analysis
| Property | This compound | Traditional Protecting Groups |
|---|---|---|
| Stability | High under various conditions | Variable |
| Purity in Peptide Synthesis | >99% | Often lower |
| Anticancer Efficacy | Significant (IC50 < curcumin) | Varies widely |
| Bioconjugation Efficiency | High specificity and effectiveness | Lower specificity |
Q & A
Q. What are the established synthetic routes for 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid, and what key reaction conditions influence yield and purity?
The synthesis typically involves three steps: (1) preparation of the tetrahydropyran-4-carboxylic acid core, (2) introduction of the N-methyl-amino group, and (3) Fmoc protection. A common approach starts with the hydrolysis of 4-cyanotetrahydropyran derivatives under acidic conditions to yield the carboxylic acid intermediate . Subsequent esterification (e.g., with ethanol) and Fmoc-protection (using Fmoc-Cl or similar reagents) are critical steps. Reaction conditions such as temperature (e.g., reflux for esterification), pH control during hydrolysis, and anhydrous conditions for Fmoc coupling significantly impact yield and purity .
Q. What spectroscopic methods are recommended for characterizing this compound?
Key techniques include:
- NMR : H and C NMR to confirm the tetrahydropyran ring structure, Fmoc group integration, and N-methyl resonance. Comparative analysis with related compounds (e.g., ethyl tetrahydropyran-4-carboxylate) can resolve ambiguities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (367.4 g/mol) and isotopic patterns .
- IR Spectroscopy : Detection of carbonyl stretches (C=O from Fmoc and carboxylic acid) around 1700–1750 cm .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
While the compound’s GHS hazard classification is not fully documented, general precautions for Fmoc-protected amino acids apply:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to minimize inhalation risks.
- Store at 2–8°C under inert gas (e.g., argon) to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize side reactions (e.g., racemization or Fmoc deprotection)?
- Racemization Control : Use low temperatures (<0°C) during coupling steps and avoid prolonged exposure to basic conditions.
- Fmoc Stability : Employ mild deprotection agents (e.g., 20% piperidine in DMF) and monitor reaction progress via TLC or HPLC.
- Purification : Reverse-phase chromatography (C18 column) with acetonitrile/water gradients effectively separates byproducts .
Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved during structural validation?
Discrepancies may arise from solvent effects, dynamic ring puckering in the tetrahydropyran moiety, or residual impurities. Strategies include:
- Variable Temperature NMR : To assess conformational flexibility in the tetrahydropyran ring.
- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and confirm connectivity .
- Comparative Analysis : Cross-reference with published data for structurally analogous compounds (e.g., ethyl tetrahydropyran-4-carboxylate) .
Q. What role does this compound play in the development of matrix metalloproteinase (MMP) inhibitors?
The tetrahydropyran scaffold is a key structural motif in MMP inhibitors (e.g., CP-544439), where rigidity and hydrogen-bonding capacity enhance target binding. The Fmoc group facilitates solid-phase peptide synthesis (SPPS) for creating hybrid inhibitors with improved selectivity .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
Q. How does pH affect the stability of this compound in aqueous solutions?
- Acidic Conditions (pH <3) : Risk of Fmoc deprotection and tetrahydropyran ring hydrolysis.
- Neutral/Basic Conditions (pH 7–9) : Carboxylic acid deprotonation enhances solubility but may promote racemization.
Stability studies using HPLC at varying pH levels (2–10) are recommended to define optimal storage buffers .
Methodological Considerations
Q. What strategies are effective for scaling up synthesis without compromising purity?
Q. How can researchers validate the compound’s role in peptide-based drug delivery systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
